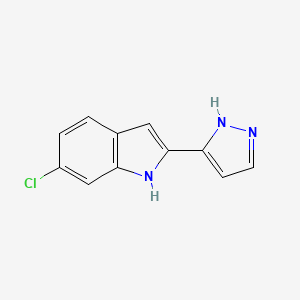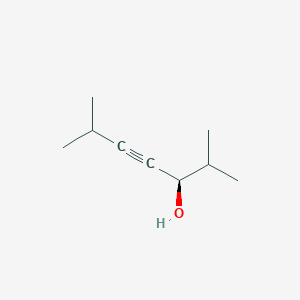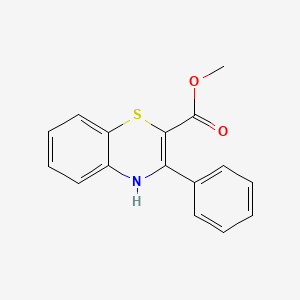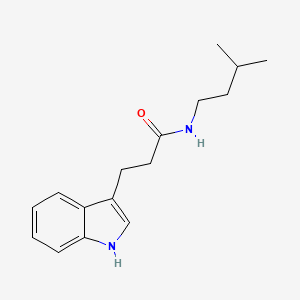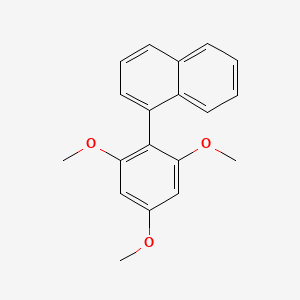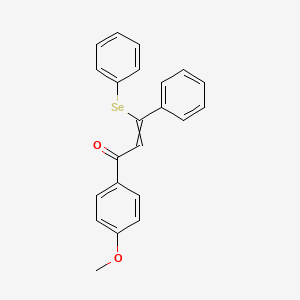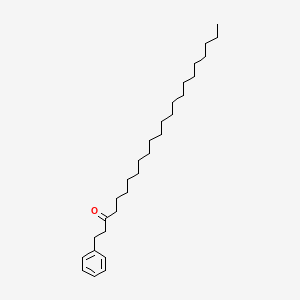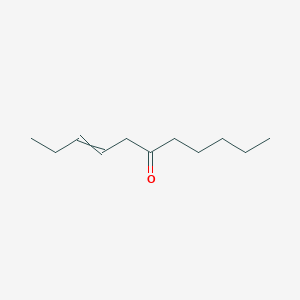![molecular formula C28H36N4O7 B14216802 N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanylglycyl-L-leucine CAS No. 820239-52-9](/img/structure/B14216802.png)
N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanylglycyl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanylglycyl-L-leucine is a synthetic peptide compound. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions. This compound is of interest in various fields of scientific research due to its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanylglycyl-L-leucine typically involves the stepwise coupling of protected amino acids. The benzyloxycarbonyl group is introduced using benzyl chloroformate, which reacts with the amino group of the amino acid to form the protected derivative . The peptide bonds are formed using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and handling.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanylglycyl-L-leucine undergoes various chemical reactions, including:
Hydrogenolysis: The benzyloxycarbonyl protecting group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution Reactions: The peptide can undergo substitution reactions where the benzyloxycarbonyl group is replaced by other protecting groups or functional groups.
Common Reagents and Conditions
Hydrogenolysis: Pd/C in the presence of hydrogen gas.
Substitution: Benzyl chloroformate for introducing the benzyloxycarbonyl group, and various bases and coupling reagents for peptide bond formation.
Major Products Formed
The major products formed from these reactions include the deprotected peptide and various substituted derivatives, depending on the reagents and conditions used.
Applications De Recherche Scientifique
N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanylglycyl-L-leucine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanylglycyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group plays a crucial role in protecting the amino group during synthesis, ensuring the correct assembly of the peptide chain . Once the protecting group is removed, the peptide can interact with its target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(Benzyloxy)carbonyl]-L-cysteinylglycine
- N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-leucinal
- N-[(Benzyloxy)carbonyl]-glycylglycine
Uniqueness
N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanylglycyl-L-leucine is unique due to its specific sequence of amino acids and the presence of the benzyloxycarbonyl protecting group. This combination provides it with distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
820239-52-9 |
|---|---|
Formule moléculaire |
C28H36N4O7 |
Poids moléculaire |
540.6 g/mol |
Nom IUPAC |
(2S)-4-methyl-2-[[2-[[(2S)-3-phenyl-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C28H36N4O7/c1-18(2)14-23(27(36)37)31-24(33)16-29-26(35)22(15-20-10-6-4-7-11-20)32-25(34)19(3)30-28(38)39-17-21-12-8-5-9-13-21/h4-13,18-19,22-23H,14-17H2,1-3H3,(H,29,35)(H,30,38)(H,31,33)(H,32,34)(H,36,37)/t19-,22-,23-/m0/s1 |
Clé InChI |
GBODOXDDMZTIAZ-VJBMBRPKSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


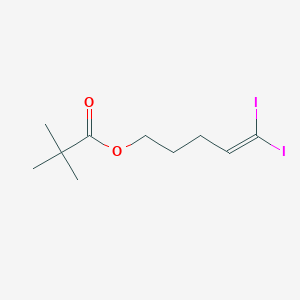
![2,3,4,4a,7,12a-Hexahydroisoindolo[2,1-b]isoquinolin-5(1H)-one](/img/structure/B14216724.png)
![Methyl 2-{2-[3-(furan-2-yl)-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B14216729.png)
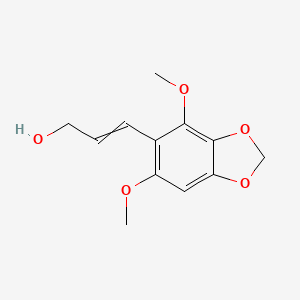
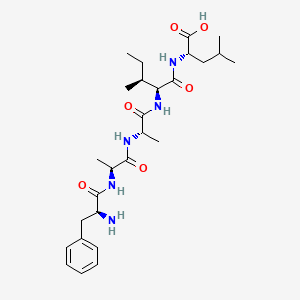
![N~4~,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine](/img/structure/B14216751.png)
